molecular formula C9H10O4 B1672724 Jacaranone CAS No. 60263-07-2

Jacaranone

Cat. No.: B1672724
CAS No.: 60263-07-2
M. Wt: 182.17 g/mol
InChI Key: WJZSKNRPRWCLLK-UHFFFAOYSA-N
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Description

Jacaranone is a naturally occurring benzoquinone derivative, primarily isolated from plants belonging to the Asteraceae family. It is known for its promising biological activities, particularly its antiproliferative and antitumor properties. This compound has been studied for its potential therapeutic applications, especially in the treatment of various cancers.

Preparation Methods

Synthetic Routes and Reaction Conditions: Jacaranone can be synthesized through several methods. One common approach involves the oxidation of hydroquinone derivatives. For instance, starting from methyl 4-hydroxyphenyl acetate, a series of reactions including oxidation and cyclization can yield this compound. Another method involves the use of tetrabutyl ammonium bromide, triphenylphosphine, and 2,3-dichloro-5,6-dicyanobenzoquinone to convert alcohol derivatives into this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from plant sources, such as Jacaranda caucana and Crepis pulchra. The extraction process includes solvent extraction followed by purification techniques like chromatography to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Jacaranone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction of this compound can yield hydroquinone derivatives.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as halogenating agents or nucleophiles are used under various conditions.

Major Products:

Scientific Research Applications

Jacaranone has been extensively studied for its scientific research applications, including:

Mechanism of Action

Jacaranone exerts its effects primarily through the generation of reactive oxygen species. It induces apoptosis in tumor cells by downregulating the Akt signaling pathway and activating p38 MAPK. This leads to the upregulation of proapoptotic proteins like Bax and the downregulation of antiapoptotic proteins, ultimately causing cell death .

Comparison with Similar Compounds

Jacaranone is unique due to its specific structure and biological activities. Similar compounds include:

    Quinones: Such as plumbagin and juglone, which also exhibit antitumor properties.

    Hydroquinones: Like arbutin, known for their antioxidant activities.

    Benzoquinones: Such as ubiquinone, involved in cellular respiration.

This compound stands out due to its potent antiproliferative activity and its ability to induce apoptosis through specific molecular pathways .

Properties

IUPAC Name

methyl 2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-13-8(11)6-9(12)4-2-7(10)3-5-9/h2-5,12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZSKNRPRWCLLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(C=CC(=O)C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70975675
Record name Methyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70975675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60263-07-2
Record name Jacaranone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60263-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Jacaranone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060263072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC289076
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289076
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70975675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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